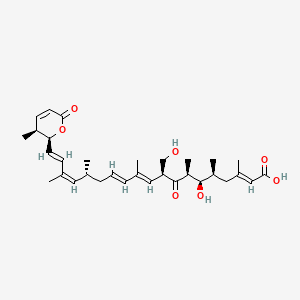

Kazusamycin B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C32H46O7 |

|---|---|

Peso molecular |

542.7 g/mol |

Nombre IUPAC |

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+/t20-,24+,25+,26+,27+,28+,31-/m1/s1 |

Clave InChI |

OOQHBJFDAPXZJM-KXMUFHBISA-N |

SMILES isomérico |

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

SMILES canónico |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Discovery and Isolation of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] With a molecular formula of C32H46O7 and a molecular weight of 542, this compound has demonstrated significant cytocidal activities against various cancer cell lines, both in vitro and in vivo.[1] Its mechanism of action involves the inhibition of cell growth through the arrest of the cell cycle at the G1 phase and moderate, specific inhibition of RNA synthesis.[1] This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, including available experimental details and conceptual workflows.

Discovery and Production

This compound was discovered as a novel antibiotic produced by the actinomycete strain Streptomyces sp. No. 81-484.[1]

Fermentation

Detailed protocols for the fermentation of Streptomyces sp. No. 81-484 to produce this compound are not extensively detailed in publicly available literature. However, a general approach based on standard methods for actinomycete fermentation can be inferred. The process would typically involve the cultivation of the producing strain in a suitable liquid medium under controlled conditions to promote the biosynthesis of the target compound.

Conceptual Fermentation Protocol:

-

Producing Organism: Streptomyces sp. No. 81-484

-

Culture Medium: A typical medium for Streptomyces fermentation would contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and inorganic salts (e.g., CaCO3, K2HPO4, MgSO4). The specific composition and concentrations for optimal this compound production would need to be determined empirically.

-

Cultivation Parameters:

-

Temperature: Mesophilic range, typically 28-30°C.

-

pH: Neutral to slightly alkaline, generally maintained between 6.8 and 7.5.

-

Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of aerobic Streptomyces and for metabolite production. These parameters would be optimized in a bioreactor.

-

-

Fermentation Time: The production of secondary metabolites like this compound typically occurs during the stationary phase of growth. The fermentation would likely be carried out for several days, with the production monitored over time.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components. While specific details are scarce, a general workflow can be outlined.

Extraction

Following fermentation, the whole broth is typically extracted with a water-immiscible organic solvent.

-

Solvent Extraction: The fermentation broth would be extracted with a solvent such as ethyl acetate (B1210297) or butanol. The choice of solvent is based on the polarity of this compound.

-

Phase Separation: The organic phase, containing this compound, is separated from the aqueous phase and the mycelial cake.

Purification

The crude extract is then subjected to a series of chromatographic techniques to achieve high purity.

-

Silica (B1680970) Gel Chromatography: The extract is often first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC. A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Physicochemical Properties and Structure Elucidation

This compound is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring. Its structure was established based on its physicochemical properties and spectroscopic analysis.

| Property | Value |

| Molecular Formula | C32H46O7 |

| Molecular Weight | 542 |

The structure was elucidated using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Unambiguous 13C NMR spectral analysis has been accomplished.[1]

Biological Activity

This compound exhibits a broad spectrum of antitumor activity both in vitro and in vivo.

In Vitro Cytotoxicity

The compound has shown potent cytocidal activities against various leukemia cell lines.

| Cell Line | Activity | Concentration |

| L1210 Leukemia | IC50 | 0.0018 µg/mL |

| P388 Leukemia | IC100 | 0.0016 µg/mL |

Data sourced from Funaishi et al., 1987.[1]

In Vivo Antitumor Activity

Intraperitoneal injection of this compound has been shown to be effective in inhibiting the growth of several murine tumors, including S180, P388, EL-4, and B16 melanoma. It was also active against doxorubicin-resistant P388 and certain metastatic cancer models.

Mechanism of Action

The antitumor effect of this compound is attributed to its ability to induce cell cycle arrest and inhibit RNA synthesis.

G1 Cell Cycle Arrest

This compound has been shown to arrest L1210 leukemia cells at the G1 phase of the cell cycle. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell proliferation. The precise molecular targets within the G1 checkpoint machinery have not been fully elucidated in the available literature.

Inhibition of RNA Synthesis

This compound has been observed to moderately but specifically inhibit RNA synthesis. This effect may be a secondary consequence of the structural abnormalities induced in the nuclei of treated cells. The specific component of the RNA synthesis machinery targeted by this compound is not yet known.

Conclusion

This compound is a promising antitumor agent with potent activity against a range of cancer cell lines. Its unique structure and mechanism of action, involving G1 cell cycle arrest and inhibition of RNA synthesis, make it a valuable subject for further research and development in oncology. While the foundational knowledge of its discovery and biological activity is established, more detailed studies are required to fully elucidate the specific molecular targets and to optimize its production and purification for potential therapeutic applications. This guide provides a summary of the currently available technical information to aid researchers in this endeavor.

References

An In-depth Technical Guide to Kazusamycin B from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent polyketide antibiotic produced by Streptomyces sp. No. 81-484, has demonstrated significant antitumor properties. This document provides a comprehensive technical overview of this compound, including its producing organism, biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, first isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2][3][4] It exhibits potent cytotoxic activity against a range of cancer cell lines, primarily through the induction of cell cycle arrest at the G1 phase.[2] This technical guide synthesizes the available scientific literature to provide a detailed resource for the scientific community.

The Producing Organism: Streptomyces sp. No. 81-484

Streptomyces is a genus of Gram-positive bacteria, renowned for its production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The specific strain, No. 81-484, was identified as the producer of this compound.

Cultivation of Streptomyces sp. No. 81-484 for this compound Production

While a specific, optimized protocol for Streptomyces sp. No. 81-484 is not publicly available, a general procedure for the cultivation of Streptomyces for secondary metabolite production can be adapted. Optimal conditions often require careful adjustment of media components, pH, temperature, and aeration.

Table 1: General Culture Conditions for Streptomyces sp.

| Parameter | Recommended Conditions | Notes |

| Media | Starch-Casein Agar (for solid culture), Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) Broth (for liquid culture) | Media composition significantly influences secondary metabolite production. |

| pH | 6.5 - 7.5 | The optimal pH for growth and antibiotic production is typically near neutral. |

| Temperature | 28 - 30°C | Most Streptomyces species grow well in this temperature range. |

| Aeration | Shaking at 200-250 rpm for liquid cultures | Adequate aeration is crucial for the growth of these aerobic bacteria. |

| Incubation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase of growth. |

Extraction and Purification of this compound

This compound is extracted from the fermentation broth of Streptomyces sp. No. 81-484. A general protocol for the extraction of polyketide antibiotics from Streptomyces culture is as follows:

-

Harvesting: After incubation, the fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). This process is repeated multiple times to ensure complete extraction of the compound.

-

Concentration: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). While the specific biosynthetic gene cluster for this compound has not been published, its structural similarity to Leptomycin B suggests a highly analogous biosynthesis via a Type I PKS.

Proposed Biosynthesis Pathway

The biosynthesis is proposed to start with a starter unit, likely isobutyryl-CoA, followed by a series of extension steps with malonyl-CoA and methylmalonyl-CoA extender units. The PKS modules would catalyze the condensation, ketoreduction, dehydration, and enoylreduction reactions to form the polyketide chain. The final steps would involve the release and cyclization of the linear polyketide to form the characteristic delta-lactone ring.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against various cancer cell lines. Its primary mechanism of action involves the arrest of the cell cycle at the G1 phase and a moderate inhibition of RNA synthesis.[2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (ng/mL) | Reference |

| L1210 Leukemia | 1.8 | [3] |

| P388 Leukemia | ~1 (IC100 = 1.6) | [3] |

| HeLa Cells | ~1 | [4] |

Cell Cycle Arrest at G1 Phase

This compound has been shown to arrest L1210 leukemia cells at the G1 phase of the cell cycle.[2] The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. This arrest is likely mediated by the inhibition of key regulatory proteins of the cell cycle.

The transition from G1 to S phase is primarily controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate and inactivate the Retinoblastoma (Rb) protein. Inactivation of Rb leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase entry. It is hypothesized that this compound directly or indirectly inhibits the activity of these Cyclin/CDK complexes, preventing Rb phosphorylation and thus halting cell cycle progression.

The effect of this compound on the cell cycle can be quantified using flow cytometry with propidium (B1200493) iodide (PI) staining.

-

Cell Culture and Treatment: Seed cells (e.g., L1210) in appropriate culture medium and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

-

Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of RNA Synthesis

This compound has been observed to moderately inhibit RNA synthesis in L1210 cells.[2] This effect can be measured using a radiolabeled precursor incorporation assay.

-

Cell Culture and Treatment: Culture cells in the presence of various concentrations of this compound or a vehicle control.

-

Radiolabeling: Add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium and incubate for a short period (e.g., 1-2 hours).

-

Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Precipitation of Macromolecules: Precipitate the macromolecules (including RNA, DNA, and proteins) using an acid such as trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter and measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the treated samples compared to the control indicates inhibition of RNA synthesis.

Conclusion

This compound is a promising antitumor agent with a distinct mechanism of action involving G1 cell cycle arrest. This technical guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. Future research should focus on elucidating the precise molecular target of this compound, which would facilitate the rational design of more potent and selective analogs. Furthermore, the complete sequencing and characterization of its biosynthetic gene cluster would open avenues for synthetic biology approaches to generate novel derivatives with improved pharmacological properties.

References

- 1. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.doc.gov [search.library.doc.gov]

- 3. researchgate.net [researchgate.net]

- 4. US7288396B2 - Biosynthetic gene cluster for leptomycins - Google Patents [patents.google.com]

Kazusamycin B: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] It belongs to the leptomycin family of natural products and is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer properties. Detailed experimental methodologies for its isolation and biological evaluation are presented, along with a summary of its known mechanism of action, which involves cell cycle arrest at the G1 phase.[1]

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide with the molecular formula C32H46O7 and a molecular weight of 542.70 g/mol .[2][5][6] Its structure was elucidated through extensive spectroscopic analysis, including 13C NMR and mass spectrometry.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C32H46O7 | [2][5][6] |

| Molecular Weight | 542.70 g/mol | [5][6] |

| Appearance | Colourless Film | [5] |

| Melting Point | 53-55°C | [5] |

| Boiling Point | 754.2°C at 760 mmHg | [5] |

| Density | 1.118 g/cm³ | [5] |

| Solubility | Soluble in ethanol (B145695) and methanol; Poor water solubility. Unstable in DMSO. | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings/Data | Reference(s) |

| 13C NMR | Unambiguous spectral analysis accomplished, confirming the carbon skeleton. | [2][4] |

| Mass Spectrometry | Molecular weight confirmed as 542. | [2][7] |

Biological Properties and Antitumor Activity

This compound exhibits potent cytotoxic activity against a range of tumor cell lines, with IC50 values in the nanomolar range.[2][7] Its antitumor effects have been demonstrated both in vitro and in vivo.[1][7]

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (ng/mL) | Exposure Time | Reference(s) |

| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | - | [2][4] |

| P388 Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | - | [2][4] |

| Various Tumor Cells | ~1 | 72 hours | [1][7] |

This compound is also effective against doxorubicin-resistant P388 cells and has shown activity against murine tumors such as S180, P388, EL-4, and B16, as well as human mammary cancer MX-1 xenografts in nude mice.[1]

Mechanism of Action

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase.[1] This effect is observed in L1210 cells treated with 5 ng/mL of this compound for 24 hours.[3] Additionally, it has been shown to moderately and specifically inhibit RNA synthesis at concentrations between 5-50 ng/mL within 2 hours of treatment in L1210 cells.[3]

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] The general procedure involves:

-

Fermentation: Culturing Streptomyces sp. No. 81-484 in a suitable nutrient medium to produce this compound.

-

Extraction: The fermentation broth is centrifuged to separate the mycelium and the supernatant. The active compound is then extracted from the supernatant using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[4]

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against tumor cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[1][7]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle can be analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[3]

-

Cell Treatment: L1210 cells are treated with this compound (e.g., 5 ng/mL) for 24 hours.[3]

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

RNA Synthesis Inhibition Assay

The inhibitory effect of this compound on RNA synthesis can be measured by monitoring the incorporation of a radiolabeled precursor, such as [3H]-uridine.

-

Cell Treatment: L1210 cells are pre-incubated with different concentrations of this compound (e.g., 5-50 ng/mL) for a short period (e.g., 2 hours).[3]

-

Radiolabeling: [3H]-uridine is added to the cell culture, and the cells are incubated for a further period to allow for its incorporation into newly synthesized RNA.

-

Precipitation and Scintillation Counting: The cells are harvested, and the acid-insoluble fraction (containing RNA) is precipitated. The radioactivity of the precipitate is measured using a scintillation counter.

-

Determination of Inhibition: The percentage of inhibition of RNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

This compound is a promising natural product with significant antitumor activity. Its unique chemical structure and potent biological effects, particularly the induction of G1 phase cell cycle arrest, make it an interesting candidate for further investigation in cancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate its molecular mechanism of action. Further studies are warranted to identify its specific molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Kazusamycin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B is a potent antitumoral antibiotic isolated from Streptomyces sp. with significant cytotoxic, antifungal, and antibacterial properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, established biological activities, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Physicochemical Properties

This compound is a polyketide metabolite characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₆O₇ | [][2][3][4][5][6] |

| Molecular Weight | 542.70 g/mol | [][2][3][4][5] |

| CAS Number | 107140-30-7 | [3][4] |

| Appearance | Colorless Film | [] |

| Solubility | Soluble in ethanol (B145695) and methanol; unstable in DMSO | [][3] |

| Storage | -20°C | [3][6] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development, particularly in oncology.

Antitumor Activity

This compound demonstrates potent cytotoxic effects against various cancer cell lines. It is known to inhibit cell growth and induce cell cycle arrest at the G1 phase.[5] Studies have shown its efficacy against L1210 leukemia cells and human colon adenocarcinoma.[3]

Antimicrobial Activity

In addition to its antitumor properties, this compound also possesses strong antibacterial and antifungal activity.[3]

Mechanism of Action

The primary mechanisms of action identified for this compound include:

-

Cell Cycle Arrest: this compound arrests the cell cycle at the G1 phase, preventing cells from progressing to the S phase of DNA replication.[5]

-

Inhibition of RNA Synthesis: The compound has been shown to moderately inhibit RNA synthesis.[5]

-

Inhibition of Nuclear Export: As a member of the leptomycin/kazusamycin family, this compound is an inhibitor of nuclear export.[3][7] It is believed to target the CRM1 (Chromosome Region Maintenance 1 or Exportin 1) protein, a key component of the nuclear export machinery.[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., L1210, HCT-8)

-

Complete cell culture medium

-

This compound stock solution (dissolved in ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of ethanol used to dissolve the this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO. Measure the absorbance at 570 nm using a plate reader. Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with and without this compound for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

RNA Synthesis Inhibition Assay

This protocol provides a method to measure the effect of this compound on global RNA synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 2 hours).

-

EU Incorporation: Add 5-ethynyluridine (EU) to the culture medium to a final concentration of 1 mM and incubate for 1-2 hours to allow for its incorporation into newly synthesized RNA.

-

Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 in PBS for 15 minutes.

-

Click Reaction: Prepare the Click-iT® reaction cocktail containing the Alexa Fluor® azide (B81097) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

Analysis: Wash the cells with PBS. The amount of incorporated EU, and thus the level of RNA synthesis, can be quantified by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced G1 cell cycle arrest and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Caption: General experimental workflow for investigating this compound.

References

- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Leptomycin B is an inhibitor of nuclear export: inhibition of nucleo-cytoplasmic translocation of the human immunodeficiency virus type 1 (HIV-1) Rev protein and Rev-dependent mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

Kazusamycin B: A Technical Guide to its Mechanism as a Cell Growth Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent macrolide antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor activity both in vitro and in vivo.[1] Its primary mechanism of action as a cell growth inhibitor is attributed to its function as a specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts cellular pH homeostasis and interferes with key signaling pathways crucial for cell survival, proliferation, and metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects, detailing its impact on cell cycle progression and the induction of apoptosis. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the implicated signaling pathways are presented to support further research and drug development efforts.

Introduction

This compound is a novel antibiotic with a molecular weight of 542 (C32H46O7) that has shown a broad spectrum of antitumor activity.[1] It exhibits potent cytocidal activities against various cancer cell lines, including leukemia, and has demonstrated efficacy in murine tumor models.[1][2] The primary molecular target of this compound has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments and the regulation of cellular pH. By inhibiting V-ATPase, this compound disrupts fundamental cellular processes, leading to cell growth arrest and apoptosis. This guide delves into the technical details of these mechanisms.

Mechanism of Action: V-ATPase Inhibition

The central mechanism of this compound's antitumor activity is its potent and specific inhibition of V-ATPase. V-ATPases are multi-subunit enzymes responsible for pumping protons across membranes, a process crucial for the function of organelles such as lysosomes, endosomes, and the Golgi apparatus.

Consequences of V-ATPase Inhibition:

-

Disruption of pH Homeostasis: Inhibition of V-ATPase leads to a failure in acidifying intracellular compartments. This disrupts the function of pH-dependent lysosomal hydrolases, impairing protein degradation and autophagy.

-

Interference with Vesicular Trafficking: Proper pH gradients are essential for receptor-mediated endocytosis and the trafficking of vesicles between organelles. V-ATPase inhibition disrupts these processes.

-

Modulation of Signaling Pathways: The activity of several key signaling pathways is directly or indirectly dependent on V-ATPase function.

The following diagram illustrates the central role of V-ATPase and the impact of its inhibition by this compound.

Caption: Inhibition of V-ATPase by this compound disrupts proton pumping.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cell growth inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| L1210 | Leukemia | 1.8 ng/mL (3.3 nM) | Not Specified | [1] |

| P388 | Leukemia | 1.6 ng/mL (IC100) | Not Specified | [1] |

| HeLa | Cervical Cancer | ~1 ng/mL | 72 hours | [2] |

| Various Tumor Cells | Mixed | ~1 ng/mL | 72 hours | [1] |

Impact on Cell Cycle Progression: G1 Arrest

A significant effect of this compound on cancer cells is the induction of cell cycle arrest at the G1 phase.[3] This prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The inhibition of V-ATPase is believed to trigger a cascade of events that ultimately leads to the activation of cell cycle checkpoints.

Signaling Pathway Implicated in G1 Arrest:

While the precise signaling cascade initiated by this compound-mediated V-ATPase inhibition leading to G1 arrest is still under full investigation, a plausible mechanism involves the disruption of the PI3K/Akt/mTOR pathway . V-ATPase activity is known to be required for the full activation of mTORC1, a key regulator of cell growth and proliferation. Inhibition of V-ATPase can lead to the downregulation of mTORC1 activity, which in turn can upregulate cell cycle inhibitors like p21 and p27, leading to G1 arrest.

The following diagram illustrates the proposed signaling pathway leading to G1 arrest.

Caption: this compound may induce G1 arrest via V-ATPase and mTORC1.

Induction of Apoptosis

In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis, in cancer cells. This is a critical component of its antitumor activity. The inhibition of V-ATPase can trigger both intrinsic and extrinsic apoptotic pathways.

Signaling Pathways Implicated in Apoptosis:

V-ATPase inhibition can lead to cellular stress, including disruption of lysosomal function and accumulation of toxic metabolites, which can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Furthermore, alterations in signaling pathways such as the PI3K/Akt pathway, a key survival pathway, can lower the threshold for apoptosis.

The following diagram outlines the general pathways of apoptosis induction.

Caption: Intrinsic and extrinsic pathways leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

This compound is a promising antitumor agent that exerts its cell growth inhibitory effects primarily through the inhibition of V-ATPase. This action disrupts critical cellular processes, leading to G1 phase cell cycle arrest and the induction of apoptosis. The potent, nanomolar efficacy of this compound against a variety of cancer cell lines underscores its potential as a therapeutic candidate. Further elucidation of the specific downstream signaling pathways directly modulated by this compound will be crucial for its clinical development and for identifying potential combination therapies to enhance its anticancer efficacy. The experimental protocols provided in this guide offer a robust framework for continued investigation into the multifaceted mechanisms of this potent natural product.

References

The Biological Activity of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated potent antitumor and modest antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, preclinical data, and relevant experimental methodologies. Drawing parallels with its structural analog, Leptomycin B, this document elucidates the probable molecular target and signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound is a naturally occurring macrolide antibiotic with a molecular weight of 542 g/mol .[1] It has garnered significant interest within the scientific community due to its potent cytocidal effects against various cancer cell lines.[2] This guide aims to consolidate the current knowledge on this compound's biological activity, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key cellular pathways and workflows to facilitate further research and development.

Antitumor Activity

This compound exhibits a broad spectrum of antitumor activity both in vitro and in vivo.[1] Its cytotoxic effects are observed at very low concentrations, highlighting its potential as a potent anticancer agent.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) | Reference |

| L1210 | Leukemia | 1.8 | - | [2] |

| P388 | Leukemia | 1.6 (IC100) | - | [2] |

| Various Tumor Cells | Various | ~1 | 72 | [1] |

| HeLa | Cervical Cancer | ~1 | 72 | [3] |

In Vivo Antitumor Efficacy

In vivo studies using murine models have confirmed the antitumor potential of this compound. Intraperitoneal injections of the antibiotic have been shown to be effective in inhibiting the growth of various murine tumors.

| Tumor Model | Treatment Schedule | Outcome | Reference |

| Sarcoma 180 (S180) | Intraperitoneal injection | Growth inhibition | [1] |

| P388 Leukemia | Intraperitoneal injection | Growth inhibition | [1] |

| EL-4 Lymphoma | Intraperitoneal injection | Growth inhibition | [1] |

| B16 Melanoma | Intraperitoneal injection | Growth inhibition | [1] |

| Doxorubicin-resistant P388 | Intraperitoneal injection | Active | [1] |

| L5178Y-ML Hepatic Metastases | Intraperitoneal injection | Active | [1] |

| 3LL Pulmonary Metastases | Intraperitoneal injection | Active | [1] |

| MX-1 Human Mammary Cancer Xenograft | Intraperitoneal injection | Active | [1] |

It is noteworthy that the efficacy and toxicity of this compound are dependent on the tumor line and the treatment regimen.[1] Intermittent administration has been shown to reduce cumulative toxicity without compromising the therapeutic effect.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, its structural similarity to Leptomycin B, a well-characterized inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1), strongly suggests a similar mode of action.

Inhibition of Nuclear Export (Inferred)

It is hypothesized that this compound, like Leptomycin B, covalently binds to a cysteine residue in the nuclear export signal (NES) binding groove of CRM1. This irreversible binding blocks the nuclear export of various cargo proteins, including several tumor suppressor proteins.

Figure 1: Inferred mechanism of this compound-mediated inhibition of nuclear export.

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest at the G1 phase.[4] This is a likely consequence of the nuclear accumulation of tumor suppressor proteins, such as p53, which can then activate downstream targets that halt cell cycle progression.

Figure 2: Signaling pathway leading to G1 cell cycle arrest by this compound.

Inhibition of RNA Synthesis

Studies have shown that this compound moderately inhibits RNA synthesis.[4] This effect may be a secondary consequence of its primary mechanism of action, potentially linked to the disruption of nuclear processes due to the inhibition of essential protein export.

Antimicrobial Activity

While primarily investigated for its antitumor properties, this compound also exhibits activity against some fungi.[2] However, it does not show significant activity against Gram-positive and Gram-negative bacteria.[5]

| Organism Type | Activity | Reference |

| Fungi | Active | [2] |

| Gram-positive Bacteria | Inactive | [5] |

| Gram-negative Bacteria | Inactive | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Figure 3: Workflow for determining in vitro cytotoxicity using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Figure 4: Workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

In Vivo Antitumor Study (Murine Xenograft Model)

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound via intraperitoneal injection at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Future Directions

While significant progress has been made in understanding the biological activities of this compound, several key areas warrant further investigation:

-

Direct Target Identification: Definitive experimental evidence is needed to confirm CRM1 as the direct molecular target of this compound.

-

Detailed Signaling Pathway Analysis: A comprehensive analysis of the downstream signaling pathways affected by this compound will provide a more complete picture of its mechanism of action.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies are necessary to optimize dosing and treatment schedules for potential clinical applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved efficacy and reduced toxicity.

Conclusion

This compound is a potent antitumor agent with a probable mechanism of action involving the inhibition of the nuclear export protein CRM1. Its ability to induce G1 cell cycle arrest at low concentrations makes it an attractive candidate for further preclinical and clinical development. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural product.

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antitumor Spectrum of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines in preclinical in vitro studies. This technical guide provides a comprehensive overview of the in vitro antitumor properties of this compound, with a focus on its quantitative cytotoxic effects, the underlying molecular mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

This compound is a macrocyclic lactone antibiotic that has garnered significant interest for its potent cytotoxic and antitumor activities.[1][2] Its unique chemical structure confers a remarkable ability to disrupt cellular processes crucial for cancer cell proliferation and survival. In vitro studies have been instrumental in elucidating the breadth of its antitumor spectrum and in pinpointing the molecular pathways it perturbs. This guide synthesizes the available in vitro data to provide a detailed understanding of this compound's potential as an anticancer agent.

In Vitro Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range. Its efficacy extends to both hematological malignancies and solid tumors, including cell lines known for their resistance to conventional chemotherapeutic agents.

Data Presentation: Cytotoxicity of this compound against Various Cancer Cell Lines

The following table summarizes the reported in vitro cytotoxic activity of this compound against a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |

| L1210 | Murine Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [2] |

| P388 | Murine Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | Not Specified | [2] |

| HeLa | Human Cervical Cancer | ~1 ng/mL | 72 | [3] |

| General Tumor Cells | Various | ~1 ng/mL | 72 | [1] |

Note: The activity of this compound has been reported to be weaker against L1210 and human lung cancer LX-1 cell lines in some studies.[1] It has also shown activity against doxorubicin-resistant P388 cells.[1]

Mechanism of Action

The antitumor activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G1 phase.[4] This inhibition of cell cycle progression prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division. The arrest at the G1 checkpoint is a critical mechanism for controlling cell proliferation and is often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the induction of apoptosis, or programmed cell death. While the precise signaling cascade is still under investigation, evidence suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Mandatory Visualization: Signaling Pathway

Caption: Proposed mitochondrial apoptotic pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antitumor spectrum of this compound.

Cell Culture

-

Cell Lines: A panel of human and/or murine cancer cell lines (e.g., L1210, P388, HeLa, and others relevant to the research focus).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Conclusion

This compound is a promising antitumor agent with potent in vitro activity against a variety of cancer cell lines. Its mechanism of action, involving G1 cell cycle arrest and induction of apoptosis via the mitochondrial pathway, highlights its potential for further development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the antitumor properties of this compelling molecule. Future studies should focus on expanding the panel of cancer cell lines tested, further elucidating the specific molecular targets and signaling pathways, and evaluating its efficacy in in vivo models.

References

- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Kazusamycin B: A Technical Guide to its G1 Phase Cell Cycle Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytocidal activities against various cancer cell lines.[1] A key mechanism contributing to its antitumor efficacy is the induction of cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation. This technical guide provides an in-depth overview of the current understanding of this compound-induced G1 phase arrest, including quantitative data on its activity, detailed experimental protocols for its study, and a proposed signaling pathway.

Quantitative Data: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar to picomolar concentrations.

| Cell Line | IC50 Value | Exposure Time | Reference |

| L1210 Leukemia | 0.0018 µg/mL (~3.3 nM) | Not Specified | [1] |

| P388 Leukemia | 0.0016 µg/mL (~2.9 nM) (IC100) | Not Specified | [1] |

| Various Tumor Cells | ~1 ng/mL (~1.8 nM) | 72 hours | [2] |

| HeLa Cells | ~1 ng/mL (~1.8 nM) | 72 hours |

Mechanism of G1 Phase Cell Cycle Arrest

Experimental evidence has shown that this compound arrests synchronized L1210 leukemia cells in the G1 phase of the cell cycle.[3] Furthermore, studies have indicated that this compound moderately and specifically inhibits RNA synthesis within two hours of treatment.[3] While the precise molecular targets of this compound within the G1 checkpoint machinery have not been fully elucidated in the available literature, a proposed mechanism can be inferred from its observed effects and the established principles of G1 phase regulation.

The G1 phase is a critical checkpoint controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). The progression from G1 to the S phase is primarily driven by the activity of the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis.

Given that this compound induces G1 arrest, it is hypothesized to perturb this pathway. The inhibition of RNA synthesis by this compound could be a key upstream event, leading to a downstream cascade that culminates in G1 arrest. A reduction in the transcription of essential G1 phase proteins, such as Cyclin D1, would prevent the formation of active Cyclin D1-CDK4/6 complexes. Consequently, pRb would remain in its active, hypophosphorylated state, sequestering E2F and preventing the transcription of S-phase-promoting genes.

Another plausible, and not mutually exclusive, mechanism is the upregulation of CDK inhibitors like p21WAF1/CIP1 and p27KIP1. These proteins can bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, thereby enforcing the G1 checkpoint. The inhibition of RNA synthesis could indirectly lead to the stabilization or increased expression of these inhibitors.

Proposed Signaling Pathway for this compound-Induced G1 Arrest

Caption: Proposed signaling pathway for this compound-induced G1 phase cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the G1 phase cell cycle arrest.

Cell Culture and Treatment

-

Cell Line: L1210 (murine leukemia) cells are a suitable model system.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a density of 1 x 105 cells/mL. After 24 hours, treat with varying concentrations of this compound (e.g., 1, 5, 10 ng/mL) or vehicle control (e.g., DMSO) for the desired time points (e.g., 12, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Harvesting: Harvest approximately 1 x 106 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting the expression levels of key G1 phase regulatory proteins.

-

Cell Lysis:

-

Harvest and wash cells as described above.

-

Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, pRb, phospho-pRb (Ser780), p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent antitumor agent that induces G1 phase cell cycle arrest in cancer cells. While its inhibitory effect on RNA synthesis is an established early event, the precise molecular cascade leading to the G1 block requires further investigation. The proposed mechanism involving the downregulation of Cyclin D1 and potential upregulation of p21/p27 provides a solid framework for future research. The experimental protocols detailed in this guide offer a robust starting point for scientists aiming to further elucidate the intricate mechanism of action of this promising anticancer compound. A deeper understanding of its signaling pathways will be crucial for its potential development as a therapeutic agent.

References

Kazusamycin B: A Technical Guide to its Inhibition of RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, an antibiotic produced by Streptomyces sp. No. 81-484, has demonstrated potent antitumor properties.[1][2] Its mechanism of action involves the inhibition of cell growth and the arrest of the cell cycle at the G1 phase. A key aspect of its bioactivity is the moderate and specific inhibition of RNA synthesis, observed within two hours of exposure in L1210 leukemia cells.[3] This technical guide provides a comprehensive overview of the available data on this compound's effects on RNA synthesis, including quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Quantitative Data on this compound Bioactivity

The biological effects of this compound have been quantified in several studies, primarily focusing on its cytotoxic and cell cycle arrest properties. This data is crucial for understanding the therapeutic window and effective concentrations for its RNA synthesis inhibitory effects.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (IC50) | L1210 Leukemia | 0.0018 µg/mL | [1] |

| Cytotoxicity (IC100) | P388 Leukemia | 0.0016 µg/mL | [1] |

| RNA Synthesis Inhibition | L1210 Leukemia | 5-50 ng/mL | |

| Cell Cycle Arrest (G1) | L1210 Leukemia | 5 ng/mL |

Mechanism of Action: Inhibition of RNA Synthesis

This compound's inhibition of RNA synthesis in L1210 cells is a notable aspect of its antitumor activity. The effect is observed to be moderate but specific, occurring within a 2-hour timeframe of treatment. It is hypothesized that this inhibition may not be a direct interaction with RNA polymerase but rather a secondary consequence of morphological changes within the nucleus induced by the compound.[3] this compound treatment leads to alterations in the intranuclear structure and abnormal condensation of nuclei, which coincides with the observed reduction in RNA synthesis.[3]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, leading to the inhibition of RNA synthesis.

Experimental Protocols

While the specific, detailed protocols used in the original studies on this compound are not fully available in the public domain, a standard and reliable method for assessing the inhibition of RNA synthesis involves the use of radiolabeled or modified nucleotide incorporation assays. The following is a representative protocol based on established methodologies.

RNA Synthesis Inhibition Assay Using 5-Ethynyluridine (B57126) (EU) Labeling

This method allows for the quantification of newly synthesized RNA by incorporating a modified nucleoside, 5-ethynyluridine (EU), which can then be detected via a click chemistry reaction.

3.1.1. Materials

-

L1210 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

5-Ethynyluridine (EU)

-

Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (fixative)

-

Triton™ X-100 (permeabilizing agent)

-

Hoechst 33342 (nuclear stain)

-

Fluorescence microscope or high-content imaging system

3.1.2. Experimental Workflow

References

Methodological & Application

Kazusamycin B: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antibiotic with significant antitumor activity.[1][2] Isolated from Streptomyces sp., it has demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] These application notes provide a summary of its known biological activities and detailed protocols for its use in cell culture experiments.

Biological Activity

This compound exhibits a broad spectrum of antitumor activity in vitro.[1] Its primary modes of action identified in cell culture are the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis.[1]

Cytotoxicity

This compound is highly cytotoxic to various tumor cell lines. The half-maximal inhibitory concentration (IC50) has been determined for several cell lines, highlighting its potency in the nanomolar range.

Data Presentation

| Cell Line | IC50 (ng/mL) | Exposure Time (hours) | Reference |

| L1210 | ~1 | 72 | [1] |

| P388 | ~1 | 72 | [1] |

| HeLa | ~1 | 72 | |

| L1210 | 0.0018 (µg/mL) | Not Specified | [2] |

| P388 | 0.0016 (µg/mL) (IC100) | Not Specified | [2] |

Note: IC100 represents the concentration that inhibits 100% of cell growth.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on adherent cancer cells.

Materials:

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

This compound

-

Complete cell culture medium

-

PBS, sterile

-

70% Ethanol (B145695), ice-cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 5 ng/mL) for a specific duration (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization. Collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

-

Visualizations

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis